

Application Notes: Nuclear Yellow Staining for Cultured Cells

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Compound of Interest		
Compound Name:	Nuclear yellow	
Cat. No.:	B1194301	Get Quote

Introduction

Nuclear Yellow (also known as Hoechst S769121) is a cell-permeant, fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1] This characteristic makes it an excellent tool for visualizing cell nuclei in both live and fixed cells. Its bright yellow fluorescence upon binding to DNA allows for clear demarcation of the nucleus, making it suitable for a variety of applications in cell biology, including cell counting, apoptosis detection, and multi-color fluorescence microscopy.[1]

Mechanism of Action

Nuclear Yellow is a member of the Hoechst family of dyes.[1] Its permeability allows it to passively cross the cell membrane of live cells. Once inside the cell, it binds to the AT-rich regions of DNA within the nucleus. This binding event leads to a significant enhancement of its fluorescence, resulting in a bright, localized signal in the nucleus with minimal background fluorescence from the cytoplasm.

Applications

 Nuclear Counterstaining: Nuclear Yellow is widely used as a nuclear counterstain in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the location and morphology of the nucleus in relation to other cellular components.[1]



- Cell Counting and Proliferation Assays: The specific staining of nuclei allows for accurate cell counting and can be used in proliferation assays to quantify cell numbers over time.
- Apoptosis Detection: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmark features of apoptosis. Nuclear Yellow can be used to visualize these changes.[2][3]
- Flow Cytometry: It can be used to identify and quantify cell populations based on their DNA content.[1]
- Neuroscience Research: Nuclear Yellow is also utilized as a retrograde tracer in neuroscience to map neuronal connections.[4][5]

Quantitative Data Summary

Property	Value	Reference
Excitation Maximum	~372 nm	[1]
Emission Maximum	~504 nm	[1]
Recommended Concentration	0.1–10 μg/mL	[1]
Incubation Time	5–15 minutes at room temperature or 37°C	[6][7]
Cell Permeability	Cell-permeant (for live and fixed cells)	[1]
Binding Target	AT-rich regions of dsDNA	[1]

Experimental Protocols Protocol 1: Staining of Live Cultured Cells

This protocol provides a general guideline for staining the nuclei of live cultured cells with **Nuclear Yellow**. Optimization may be required for different cell types and experimental conditions.

Materials:



- Nuclear Yellow stock solution (e.g., 1 mg/mL in DMSO or water)
- Cultured cells on coverslips, chamber slides, or microplates
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure:

- Prepare Staining Solution: Dilute the Nuclear Yellow stock solution to a final working concentration of 1-5 μg/mL in complete cell culture medium or PBS. For initial experiments, a concentration of 2 μg/mL is recommended.
- Cell Preparation: Aspirate the culture medium from the cells.
- Staining: Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
- Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
- Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells
 can be washed twice with pre-warmed PBS or culture medium.
- Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for excitation around 370 nm and emission around 500 nm.

Protocol 2: Staining of Fixed Cultured Cells (as part of an Immunofluorescence Protocol)

This protocol describes the use of **Nuclear Yellow** as a nuclear counterstain for fixed cells.

Materials:

• Nuclear Yellow stock solution (e.g., 1 mg/mL in DMSO or water)



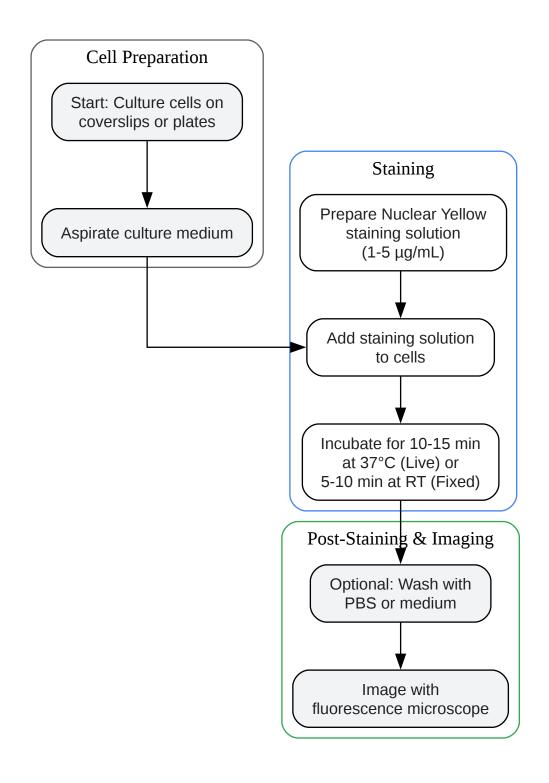
- Fixed and permeabilized cells on coverslips or slides (e.g., after antibody staining)
- Phosphate-Buffered Saline (PBS)
- · Mounting medium

Procedure:

- Prepare Staining Solution: Dilute the Nuclear Yellow stock solution to a final working concentration of 1 μg/mL in PBS.
- Washing: After the final wash step of your immunofluorescence protocol, aspirate the wash buffer.
- Staining: Add the Nuclear Yellow staining solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.
- Final Washes: Wash the cells two to three times with PBS for 5 minutes each.
- Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope.

Visualization of Experimental Workflow





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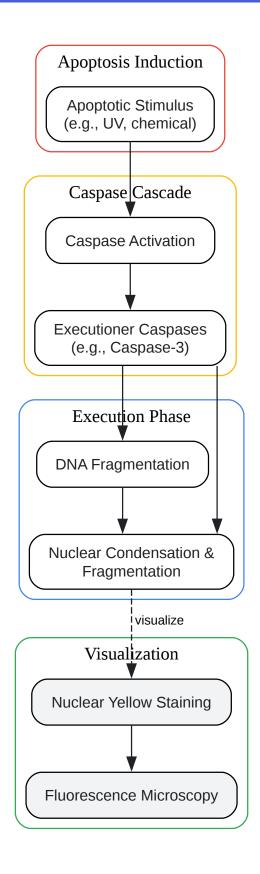
Caption: Workflow for **Nuclear Yellow** staining of cultured cells.



Signaling Pathway Visualization: Apoptosis Detection

Nuclear Yellow can be used to visualize the nuclear condensation and fragmentation that occurs during the execution phase of apoptosis.





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Caption: Role of **Nuclear Yellow** in visualizing apoptosis.



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